
4-(Azidomethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)-1,3-oxazole is an organic compound characterized by the presence of an azide group attached to a methyl group, which is further connected to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,3-oxazole typically involves the reaction of 4-(chloromethyl)-1,3-oxazole with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Azidomethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Various substituted oxazoles.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-1,3-oxazole.
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)-1,3-oxazole primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-(Azidomethyl)-1,3-oxazole
- 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Comparison: 4-(Azidomethyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct chemical properties compared to other azidomethyl compounds. For instance, 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole contains a biphenyl and tetrazole moiety, making it more complex and potentially more reactive. In contrast, this compound is simpler and more versatile for various synthetic applications .
Eigenschaften
Molekularformel |
C4H4N4O |
|---|---|
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
4-(azidomethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H4N4O/c5-8-7-1-4-2-9-3-6-4/h2-3H,1H2 |
InChI-Schlüssel |
YNMHTZCFGJUAIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CO1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



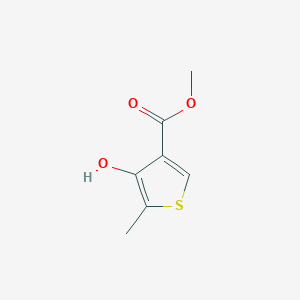
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)

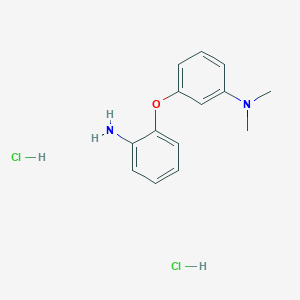
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)

![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)


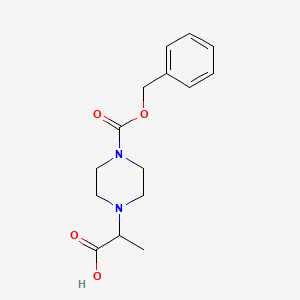
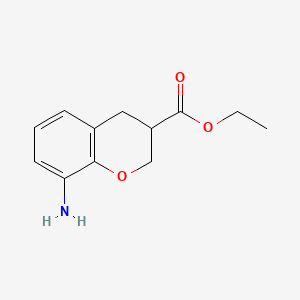
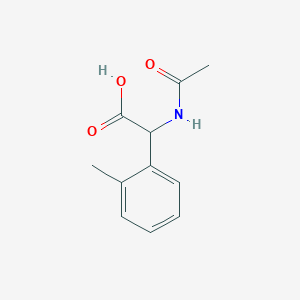
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
